molecular formula C6H5NO2 B2382486 4-Hydroxynicotinaldehyde CAS No. 90490-54-3

4-Hydroxynicotinaldehyde

Cat. No.: B2382486
CAS No.: 90490-54-3
M. Wt: 123.111
InChI Key: IYPSYYLXHFGFPC-UHFFFAOYSA-N
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Description

4-Hydroxynicotinaldehyde is an organic compound with the molecular formula C6H5NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxynicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process that includes the nitration of pyridine, followed by reduction and subsequent oxidation. The process is optimized to maximize yield and minimize the production of by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-hydroxynicotinic acid.

    Reduction: Reduction reactions can convert it to 4-hydroxynicotinyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 4-Hydroxynicotinic acid.

    Reduction: 4-Hydroxynicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxynicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Hydroxynicotinaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but its ability to interact with multiple biological systems makes it a compound of significant interest.

Comparison with Similar Compounds

  • 2-Hydroxynicotinaldehyde
  • 3-Hydroxynicotinaldehyde
  • 4-Methoxynicotinaldehyde
  • 4-Aminonicotinaldehyde

Comparison: 4-Hydroxynicotinaldehyde is unique due to the position of the hydroxyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to 2-Hydroxynicotinaldehyde and 3-Hydroxynicotinaldehyde, the 4-position hydroxyl group provides distinct steric and electronic properties, making it more suitable for specific chemical reactions and applications. Additionally, its potential therapeutic properties set it apart from other similar compounds, highlighting its uniqueness in scientific research.

Properties

IUPAC Name

4-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPSYYLXHFGFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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